molecular formula C17H18N4O2S B5543029 N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide

Cat. No. B5543029
M. Wt: 342.4 g/mol
InChI Key: ZLWCTQUHXADCFE-ZIAGYGMSSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-yl and furyl derivatives involves multi-step chemical reactions starting from basic heterocyclic ketones like styryl thienyl ketone and styryl furyl ketone. These compounds undergo reactions with thiocyanoacetamide to yield various heterocyclic compounds through condensation and cyclization reactions (Attaby, 1998). Additionally, derivatives of thieno[2,3-d]pyrimidine with antianaphylactic activity have been synthesized, demonstrating the versatility of reactions involving this core structure (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-yl derivatives is confirmed through various analytical techniques such as X-ray diffraction and NMR. For example, substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides have been structurally characterized, revealing their potential as herbicide antidotes and highlighting the significance of X-ray diffraction and 2D NMR in confirming key structures (Dotsenko et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin-4-yl compounds involves a range of reactions, including 1,3-dipolar cycloaddition reactions that lead to the synthesis of new pyrrolo[1,2-c]pyrimidine derivatives. These reactions are facilitated by the in situ generation of pyrimidinium ylides from corresponding quaternary salts (Iuhas et al., 2002).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidin-4-yl derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. Crystal structure analyses, for example, provide insights into the molecule's conformation and intramolecular interactions, which are critical for understanding its behavior in different environments (Subasri et al., 2016).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidin-4-yl compounds, including their reactivity with other chemical entities, are pivotal in their application in synthesis and drug design. For instance, the reaction of 2-acetoacetamidopyridines with phosgene opens a route to novel pyrido[1,2-a]pyrimidin-4-ones, demonstrating the compound's role in the synthesis of new chemical entities with potential biological activities (Yale & Spitzmiller, 1977).

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : A foundational aspect of the research on this compound involves the synthesis of complex heterocyclic structures. Thieno[2,3-d]pyrimidines and their derivatives, including compounds with thieno, pyrrolo, and furanyl groups, are synthesized through various chemical reactions, offering a rich palette for further biological exploration (El Azab & Elkanzi, 2014). These synthetic methodologies allow for the generation of diverse molecules that can be tested for various biological activities.

  • Antitumor Agents : The design and synthesis of compounds related to N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide have been driven by their potential as antitumor agents. Compounds within this family have been designed as dual inhibitors of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing potent inhibitory activity and promising antitumor properties (Gangjee et al., 2000). This dual inhibition mechanism is crucial for the development of novel chemotherapeutic agents.

  • Enzyme Inhibition : Beyond antitumor activity, the research on these compounds extends to enzyme inhibition, with implications for treating various diseases. The precise design of these molecules allows for targeted inhibition of enzymes relevant to disease pathology, making them valuable tools in drug discovery (Gangjee et al., 2009).

  • Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial activity, presenting a broad spectrum of action against bacteria and fungi. This highlights the potential of thieno[2,3-d]pyrimidines and related compounds in addressing antibiotic resistance and developing new antimicrobial agents (Hossan et al., 2012).

  • Herbicide Antidotes : Interestingly, some functionalized thieno[2,3-b]pyridines have shown to be effective herbicide antidotes. This application underscores the versatility of these compounds and their potential utility in agricultural sciences, providing a means to protect crops from herbicidal damage (Dotsenko et al., 2019).

properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10-3-4-15(23-10)13-7-21(8-14(13)20-11(2)22)16-12-5-6-24-17(12)19-9-18-16/h3-6,9,13-14H,7-8H2,1-2H3,(H,20,22)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWCTQUHXADCFE-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide

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